Cas no 35959-38-7 (5'-Amino-2',5'-dideoxyuridine)

5'-Amino-2',5'-dideoxyuridine is a modified nucleoside derivative in which the 5'-hydroxyl group of 2'-deoxyuridine is replaced by an amino group. This structural modification enhances its utility as a versatile building block in nucleic acid chemistry and medicinal research. The amino group at the 5' position allows for further functionalization, making it valuable for the synthesis of oligonucleotide analogs and prodrugs. Its stability and compatibility with standard phosphoramidite chemistry facilitate its incorporation into DNA and RNA sequences. This compound is particularly useful in studying nucleoside metabolism, antiviral research, and the development of targeted therapeutic agents. Its well-defined chemical properties ensure reproducibility in experimental applications.
5'-Amino-2',5'-dideoxyuridine structure
5'-Amino-2',5'-dideoxyuridine structure
Product Name:5'-Amino-2',5'-dideoxyuridine
CAS No:35959-38-7
MF:C9H13N3O4
MW:227.217221975327
CID:920852
PubChem ID:451827
Update Time:2025-10-20

5'-Amino-2',5'-dideoxyuridine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-amino-2,5-dideoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione
    • 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
    • 5'-Amino-2',5'-dideoxyuridin
    • 5'-amino-2',5'-dideoxyuridine
    • 5'-Amino-2',5'-dideoxy-uridine
    • 5'-Amino-2'-deoxyuridine
    • 5'-NH2-2'-dU
    • AC1L9PVM
    • SureCN1254995
    • Uridine, 5'-amino-2',5'-dideoxy-
    • SCHEMBL1254995
    • NSC 175992
    • 35959-38-7
    • CHEMBL3272807
    • ABYZQSMQSHNEMQ-SHYZEUOFSA-N
    • 5'-Amino-2',5'-dideoxyundine
    • 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • DTXSID80189509
    • 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
    • 5'-Amino-2',5'-dideoxyuridine
    • Inchi: 1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1
    • InChI Key: ABYZQSMQSHNEMQ-SHYZEUOFSA-N
    • SMILES: O1[C@H](C[C@@H]([C@H]1CN)O)N1C=CC(NC1=O)=O

Computed Properties

  • Exact Mass: 227.09069
  • Monoisotopic Mass: 227.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • PSA: 104.89
  • LogP: -1.15600

5'-Amino-2',5'-dideoxyuridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A212310-10mg
5'-Amino-2',5'-dideoxyuridine
35959-38-7
10mg
$ 190.00 2022-06-08
TRC
A212310-25mg
5'-Amino-2',5'-dideoxyuridine
35959-38-7
25mg
$ 390.00 2022-06-08
TRC
A212310-50mg
5'-Amino-2',5'-dideoxyuridine
35959-38-7
50mg
$ 620.00 2022-06-08

5'-Amino-2',5'-dideoxyuridine Suppliers

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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:06
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Additional information on 5'-Amino-2',5'-dideoxyuridine

Comprehensive Overview of 5'-Amino-2',5'-dideoxyuridine (CAS No. 35959-38-7): Properties, Applications, and Research Insights

5'-Amino-2',5'-dideoxyuridine (CAS No. 35959-38-7) is a modified nucleoside derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, characterized by the substitution of a hydroxyl group with an amino group at the 5' position of the ribose ring, exhibits unique properties that make it valuable for studying nucleic acid metabolism and designing novel therapeutics. Its molecular structure, C9H13N3O4, and distinct modifications differentiate it from conventional nucleosides, offering researchers a versatile tool for probing enzymatic mechanisms and developing targeted interventions.

In recent years, the demand for modified nucleosides like 5'-Amino-2',5'-dideoxyuridine has surged due to their potential applications in antiviral drug development and cancer research. Scientists are particularly interested in how such compounds can inhibit viral polymerases or disrupt DNA replication in rapidly dividing cells. For instance, the compound's 5'-amino modification may enhance its binding affinity to specific enzymes, a hypothesis supported by computational modeling and in vitro assays. These findings align with broader trends in precision medicine, where tailored molecular designs are critical for efficacy.

The synthesis of 5'-Amino-2',5'-dideoxyuridine typically involves multi-step organic reactions, including protective group strategies and selective amination. Researchers emphasize the importance of optimizing yield and purity, as impurities can skew experimental results. Analytical techniques such as HPLC and mass spectrometry are routinely employed to validate the compound's integrity. This rigorous quality control is essential for reproducibility, a cornerstone of modern life sciences research.

Beyond its biochemical applications, 5'-Amino-2',5'-dideoxyuridine has emerged as a subject of interest in bioinformatics and cheminformatics. Databases like PubChem and ChEMBL catalog its physicochemical properties, enabling virtual screening and structure-activity relationship (SAR) studies. Such data-driven approaches accelerate drug discovery by identifying analogs with improved pharmacokinetic profiles. This synergy between wet-lab and computational research exemplifies the convergence of biology and AI, a hot topic in contemporary science.

Environmental and safety considerations are also paramount when handling 5'-Amino-2',5'-dideoxyuridine. While it is not classified as hazardous, standard laboratory protocols—such as using personal protective equipment (PPE) and proper ventilation—should be followed. These practices align with the growing emphasis on green chemistry and sustainable research methodologies, which aim to minimize waste and reduce environmental impact.

In summary, 5'-Amino-2',5'-dideoxyuridine (CAS No. 35959-38-7) represents a pivotal molecule at the intersection of chemistry, biology, and medicine. Its multifaceted applications—from elucidating enzymatic pathways to inspiring next-generation therapeutics—underscore its relevance in today's research landscape. As advancements in genomic editing and targeted therapy continue to evolve, compounds like this will remain indispensable tools for scientific innovation.

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NewCan Biotech Limited
(CAS:35959-38-7)5'-Amino-2',5'-dideoxyuridine
NC12320
Purity:97%
Quantity:10g
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